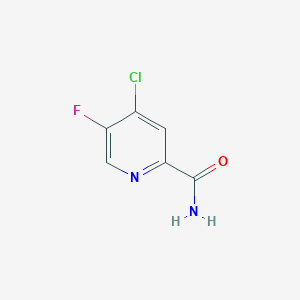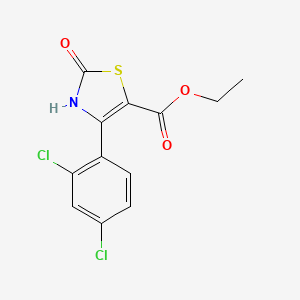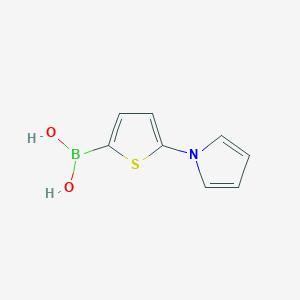![molecular formula C15H22N2O2 B12990115 4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde CAS No. 915922-53-1](/img/structure/B12990115.png)
4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde is a chemical compound with the molecular formula C15H23N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethylpiperazine group attached to a benzaldehyde moiety through an ethoxy linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 4-ethylpiperazine with 4-hydroxybenzaldehyde in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethylpiperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzoic acid.
Reduction: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The ethylpiperazine moiety can interact with various receptors and enzymes, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(4-Methylpiperazin-1-yl)ethoxy)benzaldehyde
- 4-(2-(4-Phenylpiperazin-1-yl)ethoxy)benzaldehyde
- 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzaldehyde
Uniqueness
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for various molecular targets compared to similar compounds.
Propriétés
Numéro CAS |
915922-53-1 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
4-[2-(4-ethylpiperazin-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H22N2O2/c1-2-16-7-9-17(10-8-16)11-12-19-15-5-3-14(13-18)4-6-15/h3-6,13H,2,7-12H2,1H3 |
Clé InChI |
NKJUABQRXOGQKI-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CCOC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


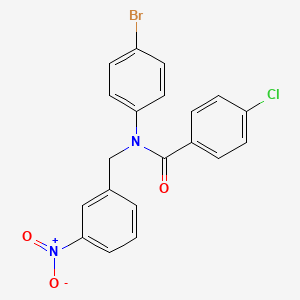
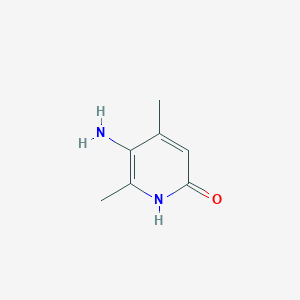
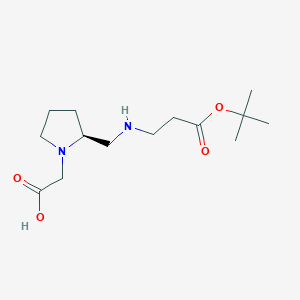


![2-Methylbenzo[b]thiophene 1-oxide](/img/structure/B12990076.png)

![7-Oxa-2-azaspiro[4.5]decan-10-ol](/img/structure/B12990087.png)
![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)
![(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12990101.png)

